1-(Azepan-3-yl)methanamine; oxalic acid
Overview
Description
1-(Azepan-3-yl)methanamine; oxalic acid is a compound with the chemical formula C9H18N2O4 and a molecular weight of 218.25 g/mol . It is a combination of azepan-3-ylmethanamine and oxalic acid, forming a salt. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azepan-3-ylmethanamine, oxalic acid typically involves the reaction of azepan-3-ylmethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Azepan-3-ylmethanamine+Oxalic acid→Azepan-3-ylmethanamine, oxalic acid
Industrial Production Methods
In industrial settings, the production of azepan-3-ylmethanamine, oxalic acid involves large-scale synthesis using high-purity reagents. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-3-yl)methanamine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of azepan-3-ylmethanamine, oxalic acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of azepan-3-ylmethanamine, oxalic acid depend on the specific reaction conditions. For example, oxidation may yield different oxides, while reduction may produce various amines and related compounds .
Scientific Research Applications
1-(Azepan-3-yl)methanamine; oxalic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving biological systems and as a tool for investigating biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of azepan-3-ylmethanamine, oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Azepan-3-yl)methanamine; oxalic acid can be compared with other similar compounds, such as:
Azepan-3-ylmethanamine: The parent amine without the oxalic acid component.
Oxalic acid: The pure acid form without the azepan-3-ylmethanamine component.
Other amine-oxalic acid salts: Compounds with similar structures but different amine components.
Properties
IUPAC Name |
azepan-3-ylmethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c8-5-7-3-1-2-4-9-6-7;3-1(4)2(5)6/h7,9H,1-6,8H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUFMWHEYCHFEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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